ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)17-15(12-8-10-14(20)11-9-12)16(21-22-17)18(23)13-6-4-3-5-7-13/h3-11,15,17,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJQAFUVHQUZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(=NN1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves a multi-step process. One common method is the cyclocondensation reaction between hydrazines and 1,3-dicarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or xylene and catalysts such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: New pyrazole derivatives with substituted chlorophenyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory and Analgesic Properties
Research has indicated that pyrazole derivatives, including ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, exhibit notable anti-inflammatory and analgesic effects. A study demonstrated that these compounds could inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. The structural modifications in the pyrazole ring enhance the pharmacological activity, making them potential candidates for pain management therapies .
1.2 Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. A comparative study assessed the efficacy of different pyrazole derivatives, highlighting their potential as antibacterial agents. This compound was particularly effective against Gram-positive bacteria, suggesting its application in developing new antibiotics .
1.3 Anticancer Activity
Recent investigations into the anticancer potential of pyrazole derivatives have revealed that they can induce apoptosis in cancer cells. This compound was tested against various cancer cell lines, showing significant cytotoxicity. The mechanism involves the modulation of cell cycle progression and induction of oxidative stress in tumor cells .
Material Science Applications
2.1 Synthesis of Novel Materials
This compound serves as a precursor for synthesizing novel materials with unique properties. Its derivatives have been utilized to create advanced polymers and nanocomposites that exhibit improved thermal stability and mechanical strength .
2.2 Photophysical Properties
The compound's photophysical characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Studies have shown that incorporating this pyrazole derivative into device architectures enhances light absorption and emission efficiency .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Ethyl 3-Bromo-1-(3-Chloro-2-Pyridinyl)-4,5-Dihydro-1H-Pyrazole-5-Carboxylate
This compound () shares the pyrazole-carboxylate backbone but differs in substituents: a bromo group at position 3 and a 3-chloropyridinyl group at position 1. The pyridinyl moiety enhances insecticidal activity, as demonstrated in studies where such derivatives showed efficacy against pests like Plutella xylostella .
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate
This analog () incorporates a thiazole ring fused to the pyrazole core, along with fluorophenyl and methylthiazole substituents. The fluorine atom improves metabolic stability and bioavailability, while the thiazole ring introduces additional hydrogen-bonding sites. X-ray crystallography data () reveal planar geometry, which contrasts with the dihydro-pyrazole ring’s puckered conformation in the target compound, affecting molecular interactions .
Ethyl 5-Hydroxy-1-Isonicotinoyl-3-Methyl-4,5-Dihydro-1H-Pyrazole-5-Carboxylate
This derivative () features a hydroxyl group at position 5 and an isonicotinoyl group at position 1. The hydroxyl group enhances solubility, while the isonicotinoyl moiety (a pyridine derivative) contributes to antidiabetic and antioxidant activities. Computational studies using density functional theory (DFT) highlight its strong electron-withdrawing capacity, which differs from the benzoyl group’s resonance effects in the target compound .
Functional Comparisons
Computational and Analytical Insights
Software tools like SHELX () and Multiwfn () are critical for analyzing these compounds. For example:
Biological Activity
Ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following IUPAC name and structure:
- IUPAC Name : this compound
- Chemical Formula : C19H17ClN2O3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain, making it a potential candidate for anti-inflammatory therapies .
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been investigated for its ability to modulate inflammatory pathways, particularly through COX inhibition .
2. Anticancer Potential
Pyrazole derivatives have been recognized for their anticancer activities. Studies have demonstrated that this compound can inhibit various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. For instance, a study highlighted its efficacy against breast cancer cells (MCF-7) when used in combination with doxorubicin, suggesting a synergistic effect that enhances cytotoxicity .
3. Antibacterial Activity
This compound has also shown antibacterial properties. It was tested against Gram-positive bacteria with promising results, exhibiting a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL . This suggests potential applications in treating bacterial infections.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 3-benzoyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, electrochemical oxidative aromatization of dihydropyrazole precursors (e.g., ethyl 4,5-dihydro-1H-pyrazole-3-carboxylate derivatives) using protocols similar to those in (82% yield under 5F charge at 180°C). Alternative routes include Vilsmeier-Haack formylation ( ) or coupling diazonium salts with phenolic intermediates ( ). Optimize solvent polarity (e.g., cyclohexane/ethyl acetate gradients) and temperature to minimize side reactions.
Q. How can crystallographic data validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs ( ) is critical. Key steps:
- Grow crystals via slow evaporation in ethyl acetate/cyclohexane.
- Refine data with SHELXL, focusing on bond lengths (e.g., C-Cl ~1.74 Å, C=O ~1.21 Å) and torsional angles to confirm stereochemistry.
- Validate using CIF checks and R-factor analysis (target R < 0.05 for high-resolution data) ( ).
Q. What spectroscopic techniques are most effective for characterizing this pyrazole derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents via aromatic proton splitting (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) and ester carbonyl signals (δ ~165–170 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and NH (pyrazole ring, ~3200 cm⁻¹).
- HRMS : Use ESI+ to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClN₂O₃: 381.0874).
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains with positive controls (e.g., ciprofloxacin).
- Antitumor Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Cross-validate with apoptosis markers (caspase-3/7 activation) ( ).
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability (p < 0.05 threshold).
Q. What strategies improve the enantiomeric purity of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Asymmetric Synthesis : Catalyze cyclization with chiral ligands (e.g., BINOL-derived phosphoric acids) to induce stereoselectivity at the 4,5-dihydropyrazole ring ( ).
- Dynamic Resolution : Employ enzymatic esterification (e.g., Candida antarctica lipase) to separate enantiomers.
Q. How do computational methods enhance the understanding of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., benzoyl group reactivity).
- Molecular Docking : Simulate binding to COX-2 (for anti-inflammatory activity) or EGFR kinase (anticancer targets) using AutoDock Vina. Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values ( ).
Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents?
- Methodological Answer :
- Disorder Handling : Refine disordered 4-chlorophenyl or benzoyl groups using PART/SUMP instructions in SHELXL ( ).
- Twinned Data : Apply HKLF 5 format for twin refinement (e.g., BASF parameter adjustment).
- High-Pressure Crystallization : Use Diamond Anvil Cells (DACs) to stabilize crystals for high-resolution data collection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
